N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide

Environmental fate Soil half-life Persistence

Procure high-purity N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide (CAS 365441-66-3), the acetamiprid metabolite IM-1-5. This is the sole acetamiprid metabolite flagged by EFSA as a toxicologically relevant groundwater contaminant with a 0.1 µg/L regulatory trigger under EU 1107/2009. Its extreme soil persistence (DT50 319–663 days, >7× the parent compound) makes it mandatory for environmental fate monitoring. For regulatory residue chemistry, it represents 77–94% of total radioactive residues in rotational crops at harvest. Substituting a parent acetamiprid standard renders monitoring programs non-compliant.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 365441-66-3
Cat. No. B3178073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide
CAS365441-66-3
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC(=N)N(C)CC1=CN=C(C=C1)Cl
InChIInChI=1S/C9H12ClN3/c1-7(11)13(2)6-8-3-4-9(10)12-5-8/h3-5,11H,6H2,1-2H3
InChIKeyJHZWQGRBAHJYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide (CAS 365441-66-3): A Key Acetamiprid Metabolite for Environmental Monitoring and Reference Standard Procurement


N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide (CAS 365441-66-3), also designated as acetamiprid metabolite IM-1-5, is a chloropyridinyl-acetamidine compound (C9H12ClN3, MW 197.66) that arises from the environmental and metabolic degradation of the neonicotinoid insecticide acetamiprid . It is recognized by the European Food Safety Authority (EFSA) as a toxicologically relevant groundwater metabolite due to its acute oral toxicity profile and exceptional soil persistence [1]. Unlike the parent compound acetamiprid, which dissipates in soil with a field DT90 of 43 days, IM-1-5 exhibits a DT50 ranging from 319 to 663 days, making it a critical marker for long-term environmental fate studies and regulatory compliance monitoring [1].

Why Generic Substitution of IM-1-5 with Other Acetamiprid Metabolites or Parent Compound Fails in Analytical and Environmental Studies


Generic substitution among acetamiprid-related compounds is not scientifically valid because the physico-chemical, toxicological, and environmental fate profiles of IM-1-5 differ fundamentally from those of the parent compound acetamiprid and other metabolites such as IM-1-4, IM-2-1, and IC-0. IM-1-5 is classified as Acute Tox. 3 (H301 Toxic if swallowed) [1] and is the sole acetamiprid metabolite flagged as a toxicologically relevant groundwater contaminant with a regulatory trigger value of 0.1 µg/L under EU Regulation (EC) No 1107/2009 [2]. Its soil half-life (DT50 319–663 days) is orders of magnitude greater than that of acetamiprid (field DT90 43 days), meaning that residual environmental monitoring focused solely on the parent compound would miss the dominant persistent residue [1]. Furthermore, analytical methods have been specifically validated for IM-1-5 with an HPLC-MS/MS LOQ of 0.05 µg/L in drinking water, distinct from the LOQ of 0.1 µg/L for acetamiprid in the same matrix [1]. Utilizing an incorrect reference standard directly compromises regulatory reporting, enforcement decisions, and the accuracy of environmental exposure models.

Quantitative Differentiation Evidence for N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide (IM-1-5) Against In-Class Alternatives


Soil Persistence: IM-1-5 DT50 (319–663 Days) vs. Acetamiprid DT90 (43 Days Field)

In soil degradation studies supporting the EU peer review of acetamiprid, the metabolite IM-1-5 exhibited a period required for 50% dissipation (DT50) of 319–663 days, whereas the parent compound acetamiprid showed a highest field DT90 of only 43 days and a 20°C laboratory DT90 of 54 days [1]. This represents a >7-fold difference in persistence endpoints when comparing the shortest IM-1-5 DT50 to the longest acetamiprid DT90. Consequently, confined rotational crop studies were conducted using IM-1-5 rather than acetamiprid as the test substance, confirming its role as the most persistent component of acetamiprid residues in agricultural soils [1].

Environmental fate Soil half-life Persistence

Acute Oral Toxicity Classification: IM-1-5 as an H301 Toxic Groundwater Metabolite

Within the EFSA peer review (2016), several toxicity tests were provided for different acetamiprid metabolites. IM-1-5 was classified as a relevant groundwater metabolite based on its acute oral toxicity, triggering the proposal for classification Acute Tox. 3 (H301: Toxic if swallowed) [1]. In contrast, metabolites IM-2-1 (the major rat metabolite) and IC-0 (the major plant metabolite) are considered covered by the toxicological profile of the parent compound acetamiprid and do not independently trigger groundwater relevance [1]. The German Federal Office of Consumer Protection and Food Safety (BVL) further confirmed that IM-1-5 is the sole acetamiprid metabolite for which a groundwater regulatory trigger value of 0.1 µg/L must be enforced under Article 4 of Regulation (EC) No 1107/2009 [2].

Mammalian toxicology Acute toxicity Groundwater risk assessment

Analytical Sensitivity: IM-1-5 LOQ (0.05 µg/L) vs. Acetamiprid LOQ (0.1 µg/L) in Drinking Water by HPLC-MS/MS

The EFSA conclusion (2016) specifies the validated analytical methodologies for determination of acetamiprid residues in water. Monitoring of metabolite IM-1-5 in drinking water and surface water can be performed by HPLC-MS/MS with a limit of quantification (LOQ) of 0.05 µg/L, whereas the LOQ for acetamiprid in the same matrices is 0.1 µg/L [1]. This enhanced sensitivity for IM-1-5 reflects the regulatory need to reliably detect and quantify the metabolite at concentrations below the groundwater trigger value of 0.1 µg/L. The method fulfills the requirements of the EU pesticides residue monitoring framework and is cited as the reference methodology for compliance testing [1].

Analytical methods HPLC-MS/MS Limit of quantification

Rotational Crop Residue Profile: IM-1-5 Accounts for 77–94% TRR at Harvest in Wheat, Turnip, and Spinach

Confined rotational crop metabolism studies, conducted because of the high soil persistence of IM-1-5, demonstrated that in mature wheat, turnip, and spinach plants at harvest, IM-1-5 remained the main component of radioactive residues, accounting for 77–94% of the total radioactive residue (TRR) [1]. This finding directly contrasts with the fate of acetamiprid, which is extensively metabolized in plant matrices and is, by far, the major component of residues in primary crops [1]. The predominance of IM-1-5 in rotational crop residues underpins the EFSA finding that field rotational crop studies with acetamiprid applied onto bare soil at ca. 300 g/ha confirm that IM-1-5 residues are not expected above relevant thresholds; nevertheless, the metabolite's quantitative dominance in rotational crop matrices distinguishes it from all other acetamiprid-related compounds [1].

Rotational crop studies Metabolism Residue definition

Species-Specific Formation of IM-1-5 in Poultry: Interspecies Metabolic Differences Quantified by LC/MS/MS

A 2024 study on neonicotinoid metabolism in poultry (Toxics, 12, 618) employed in vitro biotransformation assays using hepatic microsomes of chicken, ducks, geese, quails, and rats, with metabolites screened by LC/Q-TOF and quantified by LC/MS/MS [1]. The results revealed statistically significant interspecies differences in the formation of N-[(6-chloro-3-pyridyl) methyl]-N-methyl acetamidine (IM-1-5) from acetamiprid between chicken and other poultry species. While the greatest CYP-mediated metabolic activities for most neonicotinoid transformations were found in chicken microsomes, the formation of IM-1-5 exhibited a distinct species-specific pattern that differs from the metabolic trajectories of other acetamiprid metabolites such as dm-acetamiprid [1]. This species-selective metabolite formation has direct implications for residue monitoring in poultry products, because the presence or absence of IM-1-5 varies with the avian species exposed [1]. In contrast, IM-2-1 is the consistently predominant metabolite across multiple animal matrices (50–89% TRR in livestock), making IM-1-5 a selective marker for specific avian exposure scenarios [1].

Comparative metabolism Cytochrome P450 Avian toxicology

Regulatory Enforcement: IM-1-5 Requires a Separate Groundwater Monitoring Threshold from Parent Acetamiprid

Under EU Regulation (EC) No 1107/2009, the approval of plant protection products is conditional on ensuring that the concentration of relevant metabolites in groundwater does not exceed 0.1 µg/L [1]. The German BVL has explicitly identified IM-1-5 as the relevant metabolite for acetamiprid that triggers this regulatory safeguard [1]. The BVL's enforcement communication states that application of acetamiprid-containing products must be restricted on certain fields to prevent groundwater contamination by IM-1-5, specifically citing its persistence in soil and its classification as Acute Tox. 3, H301 [1]. No other acetamiprid metabolite is subject to a comparable groundwater monitoring requirement under the current EU regulatory framework. This regulatory consequence creates a direct procurement requirement for IM-1-5 as a distinct analytical reference standard for groundwater compliance testing laboratories [1].

Regulatory compliance Groundwater protection Metabolite trigger

Recommended Application Scenarios for N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide (IM-1-5) Based on Evidence


EU Groundwater Regulatory Compliance Monitoring for Acetamiprid Residues

Environmental testing laboratories performing groundwater monitoring under EU Regulation (EC) No 1107/2009 must incorporate IM-1-5 as a separate analyte in their multi-residue pesticide method. The metabolite is subject to a 0.1 µg/L trigger value and its quantification requires the validated HPLC-MS/MS method with an LOQ of 0.05 µg/L [1]. Procurement of a high-purity IM-1-5 reference standard (≥95%) is non-negotiable for method validation, recovery assessment, and routine quality control [1]. Using the parent acetamiprid standard alone would miss the persistent, toxicologically relevant groundwater contaminant, rendering the monitoring program non-compliant [2].

Rotational Crop Residue Studies and Food Safety Risk Assessment

In confined rotational crop metabolism studies, IM-1-5 has been shown to represent 77–94% of total radioactive residues at harvest in wheat, turnip, and spinach [1]. Regulatory residue chemists and food safety laboratories conducting field rotational crop trials with acetamiprid at ca. 300 g/ha application rates require IM-1-5 as a reference standard to quantify the dominant persistent residue component in rotational commodities [1]. The EFSA conclusion specifically identifies IM-1-5 as the basis for the rotational crop residue assessment, distinguishing it from the primary crop residue definition which relies on parent acetamiprid alone [1].

Avian and Interspecies Comparative Metabolism Studies

The 2024 poultry metabolism study (Toxics, 12, 618) demonstrates that IM-1-5 formation from acetamiprid varies significantly across avian species (chicken, duck, goose, quail), making the metabolite a species-selective biomarker for acetamiprid exposure [1]. Researchers investigating cytochrome P450-mediated metabolism of neonicotinoids in avian or mammalian systems should procure IM-1-5 as an analytical standard for LC/MS/MS quantification to accurately map species-specific metabolic pathways [1]. This is particularly relevant for toxicokinetic profiling where IM-2-1 is the predominant universal metabolite but IM-1-5 reveals interspecies differences [1].

Environmental Fate Modelling and Soil Persistence Benchmarking

Environmental fate modellers and ecotoxicologists utilizing FOCUS groundwater scenarios (e.g., Hamburg and Kremsmunster) require IM-1-5 soil degradation half-life data (DT50 319–663 days) as a key input parameter for predicting long-term groundwater exposure [1]. The extreme persistence of IM-1-5, which is >7-fold greater than the parent compound acetamiprid (DT90 43 days field), necessitates its inclusion as a discrete compound in degradation kinetics studies and environmental fate models [1]. Reference standards of IM-1-5 are essential for spiking and calibration in laboratory soil dissipation trials designed to validate these models [1].

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